molecular formula C10H12O2 B047856 Adamantane-2,6-dione CAS No. 39751-07-0

Adamantane-2,6-dione

Cat. No. B047856
CAS RN: 39751-07-0
M. Wt: 164.2 g/mol
InChI Key: UBIAKEDDKXHXTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane-2,6-dione has been improved to provide multigram quantities of the product through a facile seven-step process with an overall yield of 21%. This method is notable for its minimal purification steps, demonstrating the compound's accessibility for further scientific study (Ayres et al., 1994).

Molecular Structure Analysis

Adamantane-2,6-dione's structure has been elucidated through spectroscopic and X-ray crystallographic analyses, revealing interesting insights into its molecular configuration. The compound serves as a precursor for creating new models that exhibit intramolecular interactions between spatially separated redox systems, highlighting its structural versatility and potential for complex chemical manipulations (Kurata et al., 2001).

Chemical Reactions and Properties

Adamantane-2,6-dione undergoes various chemical reactions, serving as a foundational molecule for synthesizing adamantane derivatives with significant steric arrangements and properties. Notably, its reaction with lithium 4-lithio-2,6-di-t-butylphenoxide followed by dehydration leads to the formation of adamantane-2,4-bis(p-quinone methide) and -2,6-bis(p-quinone methide), which show clear through-space interaction and form a σ-bond at their bis(anion radical) stage upon both chemical and electrochemical reduction (Kurata et al., 2001).

Physical Properties Analysis

The adamantane structure imparts high thermal stability and resistance to various external factors such as hydrolysis, oxidation, and the action of light and solvents to its derivatives, including adamantane-2,6-dione. These properties make adamantane-based compounds particularly attractive for applications requiring materials with exceptional durability and stability (Khardin & Radchenko, 1982).

Scientific Research Applications

  • Medicinal Chemistry : Adamantane derivatives are known to enhance the properties of existing drugs and serve as a valuable pharmacophore for designing new drugs. They have been effective in various therapeutic areas, including as antivirals, antidiabetics, and treatments for Alzheimer's and Parkinson's diseases (Lamoureux & Artavia, 2010); (Spilovska et al., 2016).

  • Drug Delivery Systems : Adamantane-based liposomes, cyclodextrins, and dendrimers have shown promise in targeted drug delivery and surface recognition in biomedical applications (Štimac et al., 2017).

  • Material Science : Functionalized adamantane scaffolds are being used to create 3-D porous materials for diverse applications, including gas separation, energy conversion, and catalysis (Nasrallah & Hierso, 2019).

  • Organic Materials : Adamantane derivatives can form novel glass-forming organic materials with different properties, such as elevated temperatures and reduced recrystallization (Chen et al., 1995).

  • Synthetic Chemistry : Research in adamantane chemistry includes the synthesis of new polybrominated adamantanes and exploration of their potential applications (Wang et al., 2017).

  • Analytical Chemistry : A developed GC-FID method effectively detects adamantane-2,6-dione as an impurity in kemantane drug substance, highlighting its role in quality control and pharmaceutical analysis (Tolkacheva et al., 2013).

  • Influenza Research : The incidence of adamantane resistance among influenza A (H3N2) viruses has been a significant concern in virology, influencing antiviral treatment strategies (Bright et al., 2005).

Safety And Hazards

Adamantane-2,6-dione may be harmful to aquatic life and may cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Adamantane derivatives, including Adamantane-2,6-dione, have shown potential in a wide range of applications such as material and polymer science, molecular electronics, biomedical sciences, and chemical synthesis . They are also expected to be viable candidates as carriers for diffuse interstellar bands (DIBs), due to their structural and thermal stability .

properties

IUPAC Name

adamantane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIAKEDDKXHXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2=O)CC1C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192836
Record name Tricyclo(3.3.1.13,7)decane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantane-2,6-dione

CAS RN

39751-07-0
Record name Tricyclo(3.3.1.13,7)decane-2,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
R Glaser, A Steinberg, M Šekutor, F Rominger, O Trapp… - 2011 - Wiley Online Library
A series of bisprimary, bistertiary, and bisquaternary adamantane‐2,6‐diammonium salts were synthesized from adamantane‐2,6‐dione starting material. Conversion of the dione to a …
H Kurata, T Shimoyama, K Matsumoto… - Bulletin of the …, 2001 - journal.csj.jp
Adamantane-2,4-bis(p-quinone methide) and -2,6-bis(p-quinone methide) were synthesized by the reaction of adamantane-2,4-dione and -2,6-dione, respectively, with lithium 4-lithio-2,…
Number of citations: 9 www.journal.csj.jp
FD Ayres, SI Khan, OL Chapman, SN Kaganove - Tetrahedron letters, 1994 - Elsevier
Improvements in the synthesis of adamantane-2,6-dione and preparation of the novel adamantane-2,6-dione mono-ketal - ScienceDirect Skip to main contentSkip to article Elsevier …
Number of citations: 19 www.sciencedirect.com
J Kříž, D Prúšová, L Vodička - Journal of Chromatography A, 1981 - Elsevier
Chromatographic elution data for adamantane and diamantane derivatives, mostly diketones, hydroxyketones and dihydroxy derivatives, have been measured at 30, 50 and 70C. …
Number of citations: 6 www.sciencedirect.com
X Wang, Y Dong, EL Ezell, JC Garrison, JK Wood… - Tetrahedron, 2017 - Elsevier
A number of new polybrominated adamantanes were formed by rearrangements and bromination of 2,2,6,6-tetrabromoadamantane under Friedel-Crafts conditions. Protoadamantane-4…
Number of citations: 5 www.sciencedirect.com
OW Webster, LH Sommer - The Journal of Organic Chemistry, 1964 - ACS Publications
DH and would tend torule out Schiff base formation prior to ring closure, an alternate mechanism not excluded by the work of Berson and Brown. 7 Though the latter mechanism would …
Number of citations: 36 pubs.acs.org
SN Kaganove - 1993 - search.proquest.com
A new synthesis of adamantane-2, 6-dione is reported, which is based on a double enamine reaction between 4-alkoxycyclohexanone and ethyl 2-(bromomethyl) acrylate. The resulting …
Number of citations: 0 search.proquest.com
IK Moiseev, VP Konovalova - Chemistry of Heterocyclic Compounds, 1982 - Springer
… Adamantane-2~6dione-l,5-dicarboxylic acid (IV) and its methyl ester (II) were synthesized by the method in [12]. Adamantane-2,6-dione-l,3,5,7-tetracarboxylic acid (V) and its methyl …
Number of citations: 1 link.springer.com
JL Adcock, H Zhang - The Journal of Organic Chemistry, 1996 - ACS Publications
A three-step synthesis of perfluorinated bisnoradamantane, F-tricyclo[3.3.0.0 ]octane, the smallest unsubstituted perfluorinated cage compound yet reported in the literature, is described…
Number of citations: 13 pubs.acs.org
EE Gilbert - Synthetic Communications, 1985 - Taylor & Francis
The Synthesis of Adamantane-2,4-Dione Page 1 SYNTHETIC COMMUNICATIONS, 15(1), 53-56 (1985) THE SYNTHESIS OF ADAM?WT~-2,4-DIONE Everett E. Gilbert United States …
Number of citations: 11 www.tandfonline.com

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